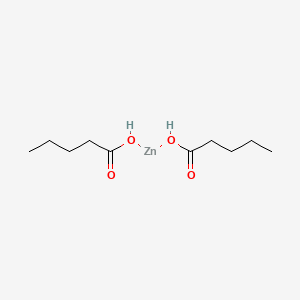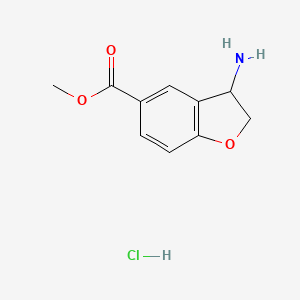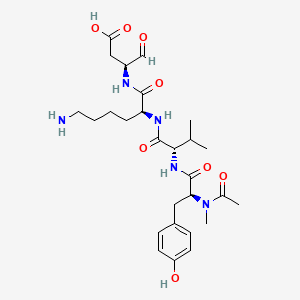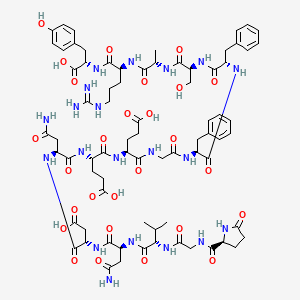
Zinkvalerianat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinkvalerianat, also known as zinc (II) valerianate, is a chemical compound formed from zinc and valerianic acid. It is a zinc salt of valerianic acid, which is derived from the roots of the valerian plant (Valeriana officinalis). This compound is known for its distinctive valerian-like odor and is used in various applications, including homeopathy and as a potential therapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinkvalerianat can be synthesized through the reaction of zinc oxide or zinc carbonate with valerianic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in an aqueous solution of valerianic acid, followed by heating to facilitate the reaction. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Zinkvalerianat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and valerianic acid.
Reduction: It can be reduced to elemental zinc and valerianic acid.
Substitution: this compound can participate in substitution reactions where the valerianate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and valerianic acid.
Reduction: Elemental zinc and valerianic acid.
Substitution: Products vary based on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Zinkvalerianat has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes and as a zinc supplement.
Medicine: Investigated for its therapeutic properties, including its use in homeopathy for treating nervous disorders and sleep disturbances.
Industry: Utilized in the production of zinc-based materials and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of zinkvalerianat involves its interaction with zinc-dependent enzymes and proteins. Zinc ions released from this compound can bind to and activate various enzymes, influencing metabolic pathways and cellular functions. In the nervous system, zinc ions can modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in treating nervous disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Used as a dietary supplement and in lozenges for treating the common cold.
Zinc chloride: Utilized in various industrial applications, including as a flux in soldering.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antimicrobial agent.
Uniqueness of Zinkvalerianat
This compound is unique due to its valerianic acid component, which imparts specific biological and therapeutic properties not found in other zinc compounds. Its distinctive odor and potential use in homeopathy further differentiate it from other zinc salts .
Eigenschaften
Molekularformel |
C10H20O4Zn |
|---|---|
Molekulargewicht |
269.6 g/mol |
IUPAC-Name |
pentanoic acid;zinc |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7); |
InChI-Schlüssel |
HDRQELOZWSOMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)O.CCCCC(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)

![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)




